Human PAF Receptor Binding Affinity: Minopafant vs. Endogenous PAF and Synthetic Comparators
Minopafant (E5880) inhibited [³H]PAF binding to the human platelet PAF receptor with an IC₅₀ of 0.27 nM, making it approximately 5‑fold more potent than unlabeled PAF itself in the same assay [1]. By cross‑study comparison, this is >590‑fold more potent than WEB 2086 (Ki = 15 nM on human platelets) [2], >590‑fold more potent than CV‑3988 (IC₅₀ = 160 nM on human platelets) [3], and >13,000‑fold more potent than Ginkgolide B (BN 52021, IC₅₀ = 3.6 μM) [4]. The only PAF antagonist with nominally higher affinity is SR 27417 (Ki = 57 pM), though this was determined in a different assay system and species context [5].
| Evidence Dimension | Inhibition of [³H]PAF binding to human platelet PAF receptor |
|---|---|
| Target Compound Data | IC₅₀ = 0.27 nM (0.27 nmol/L) |
| Comparator Or Baseline | Unlabeled PAF: 5‑fold less potent (IC₅₀ ≈ 1.35 nM estimated); WEB 2086: Ki = 15 nM; CV‑3988: IC₅₀ = 160 nM; BN 52021: IC₅₀ = 3,600 nM; SR 27417: Ki = 0.057 nM (different assay context) |
| Quantified Difference | 5× more potent than PAF; >590× more potent than WEB 2086; >13,000× more potent than BN 52021 |
| Conditions | Washed human platelet membranes, [³H]PAF radioligand, filtration binding assay (Nagaoka et al., 1991); comparator data from independent publications using similar [³H]PAF binding protocols |
Why This Matters
When selecting a PAF antagonist for receptor occupancy studies, a >13,000‑fold potency range means that simply ordering 'a PAF antagonist' without specifying the compound risks complete target engagement failure at equivalent nominal concentrations.
- [1] Nagaoka J, Harada K, Kimura A, et al. Inhibitory effects of the novel platelet activating factor receptor antagonist, E5880, in several experimentally induced shock models. Arzneimittelforschung. 1991;41(7):719-724. PMID: 1663352 View Source
- [2] Ukena D, Krogel C, Dent G, et al. Interaction of the PAF antagonist WEB 2086 and its hetrazepine analogues with human platelets and endothelial cells. Biochem Pharmacol. 1989;38(10):1653-1659. (Ki = 15 nM on human platelets) View Source
- [3] Terashita Z, Tsushima S, Yoshioka Y, et al. CV-3988 – a specific antagonist of platelet activating factor (PAF). Life Sci. 1983;32(17):1975-1982. (IC₅₀ = 1.6×10⁻⁷ M on human platelets) View Source
- [4] Braquet P, Touqui L, Shen TY, Vargaftig BB. Perspectives in platelet-activating factor research. Pharmacol Rev. 1987;39(2):97-145. (BN 52021 IC₅₀ in μM range); confirmed by vendor specifications (Ginkgolide B IC₅₀ = 3.6 μM on PAFR) View Source
- [5] Herbert JM, Laplace MC, Cailleau C, et al. Biochemical and pharmacological activities of SR 27417, a highly potent, long-acting platelet-activating factor receptor antagonist. J Pharmacol Exp Ther. 1993;264(2):915-921. PMID: 8437130 View Source
